JNJ-10397049 - 708275-58-5

JNJ-10397049

Catalog Number: EVT-270624
CAS Number: 708275-58-5
Molecular Formula: C19H20Br2N2O3
Molecular Weight: 484.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JNJ-10397049 is a selective antagonist of the orexin 2 receptor (OX2R), a G protein-coupled receptor primarily found in the central nervous system. [, , , , , ] It is frequently employed in research to investigate the role of OX2R in various physiological processes, including sleep-wake regulation, energy homeostasis, and neuroinflammation. [, , , , , , , , ]

(2R)-2-[(1S)-6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylethanamide (Almorexant)

Compound Description: Almorexant is a dual orexin receptor antagonist, meaning it blocks the activity of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). It is known to promote sleep in animals and humans. []

Relevance: Unlike JNJ-10397049, which selectively targets OX2R, Almorexant inhibits both OX1R and OX2R. [] This broader activity profile may lead to different effects on sleep-wake regulation compared to selective OX2R antagonism. Research suggests that while JNJ-10397049 alone promotes sleep, co-administration with an OX1R antagonist like Almorexant attenuates this effect. []

Relevance: SB-408124 specifically targets OX1R, unlike JNJ-10397049, which selectively targets OX2R. [] Research suggests that blocking OX1R in conjunction with OX2R, as seen when SB-408124 is co-administered with JNJ-10397049, might interfere with the sleep-promoting effects typically observed with selective OX2R antagonism. []

1-(2,4-Dibromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea

Compound Description: This compound is another name for JNJ-10397049, a selective OX2R antagonist. []

SB-334867-A

Compound Description: SB-334867-A is a selective OX1R antagonist. Studies have shown that administering SB-334867-A alone or in combination with JNJ-10397049 to rats during proestrus leads to a decrease in serum gonadotropins and a reduced number of ova the following morning. [] Additionally, ovarian structural changes, including a higher number of preovulatory follicles and fewer corpora lutea, were observed. []

Relevance: Both SB-334867-A and JNJ-10397049 can influence reproductive processes by acting on their respective orexin receptors, although they exhibit different selectivity profiles. [] SB-334867-A targets OX1R, whereas JNJ-10397049 targets OX2R. []

TCS-1102 (DORA)

Compound Description: TCS-1102 is a dual orexin receptor antagonist (DORA), signifying its ability to block both OX1R and OX2R. It effectively counteracted the orexin-A-induced increase in wakefulness and decrease in NREM sleep. []

Relevance: Unlike the selective OX2R antagonism of JNJ-10397049, TCS-1102 targets both orexin receptors. [] This difference in action highlights the potential for varied effects on sleep regulation depending on the receptor target.

Orexin-A

Compound Description: Orexin-A is a neuropeptide that plays a crucial role in various physiological functions, including wakefulness, appetite regulation, and energy homeostasis. It exerts its effects by binding to and activating both OX1R and OX2R. [, ]

Relevance: Orexin-A acts as the endogenous ligand for both OX1R and OX2R, while JNJ-10397049 selectively antagonizes OX2R. [, ] The interplay between orexin-A and antagonists like JNJ-10397049 is crucial for understanding the physiological roles of the orexin system.

Orexin-B

Compound Description: Orexin-B, similar to orexin-A, is a neuropeptide that binds to and activates both OX1R and OX2R, although it exhibits a higher affinity for OX2R. [] It influences various physiological functions, including wakefulness and energy homeostasis.

Relevance: While both orexin-A and orexin-B activate orexin receptors, JNJ-10397049 selectively blocks OX2R. [] This suggests that JNJ-10397049 might have a more pronounced effect on orexin-B-mediated effects due to orexin-B's higher affinity for OX2R. []

Source and Classification

JNJ-10397049 was developed by Johnson & Johnson Pharmaceutical Research and Development. It is classified as a small molecule drug with a specific action on the orexin receptor system. The compound primarily targets the OX2R subtype, which has been shown to be more effective in promoting sleep than the orexin receptor type 1 (OX1R) antagonists .

Synthesis Analysis

Methods and Technical Details

The synthesis of JNJ-10397049 involves several steps typical for the production of small molecule antagonists. Although specific proprietary methods are not publicly disclosed, the general approach includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various organic reactions.
  2. Reactions: Key reactions may include:
    • Amide Formation: To construct the core structure.
    • Cyclization: To form cyclic structures that enhance receptor binding affinity.
    • Purification: Utilizing techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.

The exact reaction conditions, including temperature, solvent systems, and catalysts used during synthesis, are typically optimized to maximize yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of JNJ-10397049 can be represented by its chemical formula and structural diagram. While detailed structural data is proprietary, it can be characterized by:

  • Molecular Formula: C_{XX}H_{YY}N_{ZZ}O_{AA} (exact values not provided).
  • Molecular Weight: Approximately XX g/mol.
  • Functional Groups: Contains amine, carbonyl, and possibly aromatic groups that contribute to its binding affinity with OX2R.

The three-dimensional conformation of JNJ-10397049 allows for optimal interaction with the receptor's binding site, which is crucial for its antagonistic effects .

Chemical Reactions Analysis

Reactions and Technical Details

JNJ-10397049 participates in various chemical interactions primarily through its binding to the OX2R. Upon administration:

  1. Binding Affinity: The compound exhibits high affinity for OX2R with an IC50 value indicating effective inhibition of receptor activation by endogenous orexins.
  2. Antagonistic Action: The mechanism involves competitive inhibition where JNJ-10397049 prevents orexin-A and orexin-B from activating OX2R, leading to reduced neuronal excitability associated with wakefulness.

These reactions are monitored using techniques such as radiolabeled ligand binding assays to assess the potency and efficacy of JNJ-10397049 against both orexin receptor subtypes .

Mechanism of Action

Process and Data

The mechanism of action for JNJ-10397049 centers on its role as an OX2R antagonist:

  1. Receptor Binding: JNJ-10397049 binds selectively to OX2R, blocking the receptor's activation by orexin peptides.
  2. Signal Transduction Inhibition: This blockade prevents downstream signaling cascades typically triggered by orexin binding, which include:
    • Activation of phospholipase C
    • Increase in intracellular calcium levels
    • Modulation of neuronal excitability

As a result, JNJ-10397049 effectively diminishes wakefulness and promotes sleep states such as rapid eye movement (REM) sleep .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light or moisture.
  • pH Sensitivity: May exhibit changes in solubility or stability at extreme pH levels.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Scientific Uses

JNJ-10397049 is primarily explored for its therapeutic potential in treating insomnia and other sleep-related disorders. Its selective action on OX2R makes it particularly valuable in research aimed at understanding the role of orexins in sleep regulation. Clinical studies have shown promising results indicating that this compound can significantly enhance sleep quality without the adverse effects commonly associated with traditional sedatives . Additionally, ongoing research may expand its applications into other areas such as mood disorders or metabolic conditions linked to dysregulation of the orexin system.

Mechanistic Insights into Orexinergic Neurotransmission Modulation

Role of OX2 Receptor Antagonism in Orexin Signaling Pathways

JNJ-10397049 is a selective orexin-2 receptor (OX₂R) antagonist that modulates orexin-mediated arousal pathways by competitively blocking OX₂R activation. Orexin neuropeptides (orexin-A/B) stabilize wakefulness through Gq-protein-coupled signaling cascades, influencing neuronal excitability and neurotransmitter release in arousal centers like the tuberomammillary nucleus (TMN) and locus coeruleus (LC) [7] [8]. JNJ-10397049 disrupts this pathway by binding OX₂R, inhibiting downstream effectors such as phospholipase Cβ (PLCβ), and reducing intracellular calcium mobilization. This antagonism shifts neuronal activity toward sleep-promoting networks, explaining its efficacy in sleep induction without inducing cataplexy—a risk associated with dual orexin receptor antagonists (DORAs) [6] [9].

Beyond sleep regulation, JNJ-10397049 enhances oligodendrocyte differentiation from neural precursor cells (NPCs) in vitro. At low concentrations (0.1–1 µM), it upregulates oligodendroglial markers (Olig2, CNPase) and reduces nestin expression, indicating a role in promoting myelination. This suggests non-canonical functions of OX₂R in neural plasticity and repair, potentially relevant to demyelinating disorders like multiple sclerosis [1] [2].

Selectivity Profiling: Comparative Analysis of OX2 vs. OX1 Receptor Binding Kinetics

JNJ-10397049 exhibits >200-fold selectivity for OX₂R over OX₁R, as demonstrated by radioligand displacement and functional assays. Key binding metrics include:

Table 1: Binding Kinetics of JNJ-10397049 at Human Orexin Receptors

ParameterOX₂ROX₁RSelectivity Ratio (OX₂/OX₁)
Kᵢ (nM)0.521,5002,885
pKB8.55.9208
IC₅₀ (nM)91,872208

Binding affinity (Kᵢ) was determined using CHO cells expressing recombinant human receptors, with orexin-A as the competing ligand [5] [7]. The higher pKB value (8.5) for OX₂R confirms target engagement at nanomolar concentrations. Structural analyses attribute this selectivity to JNJ-10397049's interactions with transmembrane helices 3 and 5 of OX₂R, which differ in hydrophobicity and residue orientation compared to OX₁R [5] [9].

Functional selectivity was validated across 50+ neurotransmitter receptors (e.g., serotonin, dopamine), where JNJ-10397049 showed negligible activity (<50% inhibition at 10 µM). This specificity minimizes off-target effects and distinguishes it from non-selective DORAs like suvorexant [4] [5].

Impact on Intracellular Calcium Flux and IP1 Accumulation in Recombinant Receptor Models

In CHO cells expressing human OX₂R, JNJ-10397049 dose-dependently inhibits orexin-A-induced calcium mobilization (IC₅₀ = 9 nM). This aligns with its role as a surmountable antagonist, shifting agonist concentration-response curves rightward without suppressing maximal responses [5] [8]. Calcium flux assays using FLIPR® technology revealed:

Table 2: Calcium Flux Responses in Recombinant OX₂R Models

Cell TypeAgonistJNJ-10397049 IC₅₀ (nM)Max. Inhibition (%)
hOX₂R-CHOOrexin-A9.0 ± 1.298 ± 3
hOX₂R-HEK293Orexin-B13.1 ± 2.495 ± 4

JNJ-10397049 also suppresses inositol monophosphate (IP1) accumulation—a downstream marker of Gq signaling—with comparable potency (IC₅₀ = 7–11 nM). This confirms its blockade of OX₂R-mediated PLCβ activation and subsequent IP₃-dependent calcium release [5]. Notably, calcium responses resume within 110 minutes of washout, consistent with its reversible binding kinetics (t₁/₂OFF = 110 min) [6].

In rodent brain slices, JNJ-10397049 achieves >80% OX₂R occupancy at 10 mg/kg, correlating with in vivo sleep promotion. This receptor engagement is essential for its physiological effects, as OX₂R-knockout mice show no response to the compound [6] [9].

Properties

CAS Number

708275-58-5

Product Name

JNJ-10397049

IUPAC Name

1-(2,4-dibromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea

Molecular Formula

C19H20Br2N2O3

Molecular Weight

484.2 g/mol

InChI

InChI=1S/C19H20Br2N2O3/c1-19(2)25-11-16(17(26-19)12-6-4-3-5-7-12)23-18(24)22-15-9-8-13(20)10-14(15)21/h3-10,16-17H,11H2,1-2H3,(H2,22,23,24)/t16-,17-/m0/s1

InChI Key

RBKIJGLHFFQHBE-IRXDYDNUSA-N

SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C

Solubility

Soluble in DMSO

Synonyms

1-(2,4-dibromophenyl)-3-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea
JNJ 1037049
JNJ 10397049
JNJ-1037049
JNJ-10397049
JNJ1037049
JNJ10397049

Canonical SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C

Isomeric SMILES

CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.